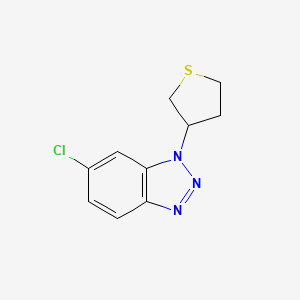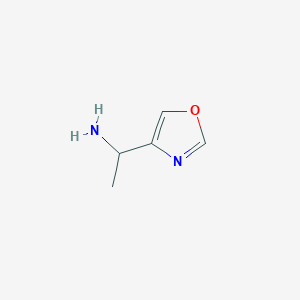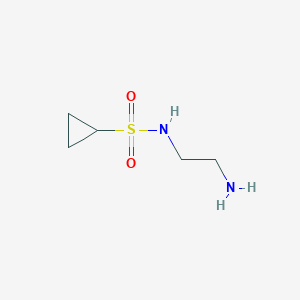![molecular formula C13H18ClNO B13562347 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro[3.3]heptane core with a benzyloxy substituent and an azaspiro moiety, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Formation of the Azaspiro Moiety: The azaspiro moiety is formed by introducing an amine group through a substitution reaction.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The azaspiro moiety can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the azaspiro moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride
- 6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid
- 1-[6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride
Uniqueness
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyloxy and azaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
6-phenylmethoxy-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)10-15-12-8-13(9-12)6-7-14-13;/h1-5,12,14H,6-10H2;1H |
Clé InChI |
OPXFMCCSVVPAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC(C2)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

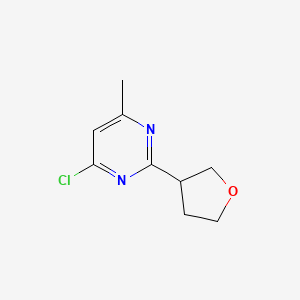
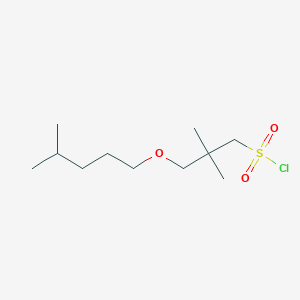

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)

